5-Chloro-1,3-dimethyl-2-nitrobenzene
Description
5-Chloro-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 2-position, chlorine at the 5-position, and methyl groups at the 1- and 3-positions. This structure confers unique electronic and steric properties, influencing its reactivity, physical characteristics, and applications in organic synthesis and analytical chemistry.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
IRVUFOGXUJFQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include:
- 1,3-Dimethyl-2-nitrobenzene : Lacks the chlorine substituent but shares the nitro and methyl groups. This compound is used as a surrogate in pesticide analysis via gas chromatography .
- 1-Chloro-3-nitrobenzene : Contains nitro and chlorine groups but lacks methyl substituents. Its molecular weight (157.55 g/mol) is lower due to the absence of methyl groups .
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde : A heterocyclic analog with a pyrazole ring, chloro, and methyl groups. Melting point: 78–79°C .
- 5-Chloro-2-methyl-1,3-dinitrobenzene : Features two nitro groups, increasing reactivity and molecular weight compared to the target compound .
Table 1: Structural Comparison
Physical Properties
- Melting Points : Methyl and nitro groups generally increase melting points due to enhanced intermolecular forces. For example, 5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde melts at 78–79°C , while 1-Chloro-3-nitrobenzene has a higher melting point (44–46°C) due to symmetry . The target compound’s melting point is likely intermediate but requires experimental confirmation.
- Solubility : Chloro and nitro groups reduce solubility in polar solvents; methyl groups may slightly offset this via hydrophobic interactions.
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